molecular formula C23H17N3O2S B2775424 (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 373371-33-6

(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2775424
CAS RN: 373371-33-6
M. Wt: 399.47
InChI Key: VYGIKOWZIDQSDD-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The synthesis of novel derivatives of diethyl ((4-oxo-4H-chromen-3-yl)((5-substituted phenyl-1,3,4-thiadiazol-2-yl)amino)methyl) phosphonate using a green protocol involving ultrasound is significant. These derivatives exhibit a broad range of biological and pharmacological properties, including potential use as substrates for drug synthesis (Nikalje et al., 2017).

Applications in Optoelectronics

  • The development of thiophene dyes, including derivatives of 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile and their -CHO substituted derivatives, for optoelectronic devices is noteworthy. These compounds demonstrate nonlinear absorption and optical limiting behavior, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Antimicrobial Applications

  • Novel heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized with promising results for use as antimicrobial agents. These include derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one and methyl iodide, showing in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Molecular Assembly and Structural Analysis

  • Research on the synthesis and characterization of Z-isomer derivatives, such as ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrates the importance of noncovalent interactions in stabilizing molecular conformation and supramolecular assemblies (Matos et al., 2016).

properties

IUPAC Name

(Z)-3-(4-ethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-2-15-7-9-18(10-8-15)25-13-17(12-24)22-26-20(14-29-22)19-11-16-5-3-4-6-21(16)28-23(19)27/h3-11,13-14,25H,2H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIKOWZIDQSDD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

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